molecular formula C13H11NO2 B1624771 Methyl 6-phenylpyridine-2-carboxylate CAS No. 206127-25-5

Methyl 6-phenylpyridine-2-carboxylate

Cat. No. B1624771
CAS RN: 206127-25-5
M. Wt: 213.23 g/mol
InChI Key: SCLJKMDPGCDUNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 6-phenylpyridine-2-carboxylate” involves a series of reactions. A simplified bench-top continuous flow setup was used to synthesize a series of 2-methylpyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The industrially important 2-methyl-6-phenylpyridine is synthesized for the first time in a single step by reacting acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over microporous and mesoporous molecular sieve catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The 6-phenylpyridine-2-carboxylate ligands adopt a bidentate coordination mode . The Ni(II) ion is six-coordinated with two N atoms (N1, N2) and two O atoms (O2, O3) from two different 6-phenylpyridine-2-carboxylate ligands, two N atoms (N3, N4) from one 2,2′-bipyridine ligand, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The combined organic extracts were then subjected to rotary evaporation and concentrated to give a mixture of 2-methyl-4-phenylpyridine, and unreacted starting material .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 363.1 °C and a melting point of 76-78 °C. It is soluble in many organic solvents, such as chloroform, methanol, and ethanol. It is also slightly soluble in water.

Scientific Research Applications

Fluorescent Labeling for Quantitative Analysis

α,β-Unsaturated carbonyl compounds and 2-methylpyridines with a 4-(dialkylamino)phenyl substituent, closely related to Methyl 6-phenylpyridine-2-carboxylate, have been utilized as fluorescent labeling reagents. These compounds are particularly effective in the quantitative analysis of carnitine, highlighting their potential in biochemical assays and research applications (Nakaya et al., 1996).

Electrocatalytic Carboxylation with CO2

A novel approach involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating an innovative method for the synthesis of 6-aminonicotinic acid. This process is facilitated in an ionic liquid environment, showcasing an environmentally friendly alternative to traditional synthesis methods (Feng et al., 2010).

Photoluminescence and Antiproliferative Activity

Zinc(II) terpyridine complexes, incorporating substituents such as this compound, exhibit significant photoluminescence properties. These compounds have been studied for their antiproliferative activity against various human carcinoma cell lines. Their interaction with DNA, acting as intercalators, suggests a role in anticancer mechanisms, indicating potential therapeutic applications (Li et al., 2019).

Cobalt-Catalyzed Coupling through Directed C-H Bond Activation

Aromatic carboxamides and 2-phenylpyridine derivatives, through cobalt-catalyzed coupling, demonstrate the potential for ortho-alkylation. This process, utilizing Grignard reagents, emphasizes the versatility of this compound derivatives in organic synthesis, offering a pathway for the selective production of complex molecules (Chen et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 6-methylpyridine-2-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 6-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-9-5-8-11(14-12)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLJKMDPGCDUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456199
Record name Methyl 6-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206127-25-5
Record name Methyl 6-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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